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An Application and Protocol Guide to m-Anisaldehyde in Flavor and Fragrance Chemistry

Introduction
m-Anisaldehyde (3-methoxybenzaldehyde, CAS No. 591-31-1) is an aromatic aldehyde

utilized in the flavor and fragrance industry for its distinct sensory characteristics. Structurally, it

is one of three isomers of anisaldehyde, with the para-isomer being the most commercially

prevalent.[1] While less common, m-anisaldehyde offers a unique olfactory profile that is

valuable in the creation of complex flavor and fragrance compositions. Its applications range

from providing sweet, floral notes in perfumes to contributing to the flavor profiles of baked

goods, beverages, and confectionery.[2] This document provides detailed application notes,

physicochemical data, and experimental protocols for researchers, scientists, and drug

development professionals working with m-anisaldehyde.

Application Notes
Fragrance Applications
The olfactory profile of m-anisaldehyde is primarily characterized by anise, sweet, floral, and

vanilla notes.[3] This makes it a versatile ingredient for perfumers.

Role in Fragrance Compositions: Unlike its para-isomer, which is known for a dominant

powdery, hawthorn-like scent, m-anisaldehyde provides a cleaner, more direct anise note.

[4] It can be used to:
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Introduce or enhance sweet, spicy, and floral accords.

Act as a modifier for other floral or balsamic ingredients.

Round off the sharpness of other aldehydes, providing a smoother overall scent profile.[4]

[5]

Stability and Formulation: As an aldehyde, m-anisaldehyde is susceptible to oxidation over

time, which can diminish its odor intensity. It also exhibits poor stability in alkaline media

(e.g., soap) and in the presence of amines, where it can cause discoloration.[4][5]

Formulators should consider the use of antioxidants and careful pH control in the final

product base. Stability testing under relevant conditions (e.g., heat, UV light) is critical.

Flavor Applications
m-Anisaldehyde is recognized as a flavoring food additive and is used to impart specific

nuances in a variety of food products.[2] Its flavor profile is described as sweet, anisic, and

creamy, with cherry and vanilla undertones.[3]

Use in Flavor Systems: It is effective in building brown flavor profiles such as vanilla,

caramel, and chocolate, as well as in fruit flavors like cherry and raspberry.[5][6]

Regulatory Status and Usage Levels: m-Anisaldehyde is listed by the Flavor and Extract

Manufacturers Association (FEMA) and has established usage levels in various food

categories, as detailed in the data tables below. These levels typically range from 1 to 25

ppm.[2]

Data Presentation
Table 1: Physicochemical Properties of m-Anisaldehyde
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Property Value Reference(s)

CAS Number 591-31-1 [2]

Molecular Formula C₈H₈O₂ [3]

Molecular Weight 136.15 g/mol [3]

Appearance
Colorless to pale yellow clear

liquid
[2]

Boiling Point
143 °C @ 50 mmHg / 230 °C

@ 760 mmHg
[2]

Density 1.116 - 1.122 g/mL @ 25 °C [2]

Refractive Index 1.549 - 1.555 @ 20 °C [2]

Flash Point >110 °C (>230 °F) [2]

Solubility
Soluble in alcohol; Insoluble in

water
[2]

Vapor Pressure 0.065 mmHg @ 25 °C (est.) [2]

Table 2: Olfactory Profile Comparison of Anisaldehyde
Isomers
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Feature
m-Anisaldehyde
(meta-isomer)

p-Anisaldehyde
(para-isomer)

Reference(s)

CAS Number 591-31-1 123-11-5 [2][4]

Primary Odor Anisic, Sweet, Floral
Sweet, Powdery,

Floral, Hawthorn
[2][4]

Sub-nuances Vanilla, Cherry, Spicy
Vanilla, Anise, Woody,

Coumarin, Creamy
[3][5]

Odor Strength Medium to High High [4][5]

Typical Use
Modifier, sweet/spicy

floral notes

Main component in

lilac, hawthorn,

mimosa, and

honeysuckle accords

[6]

Table 3: Reported Usage Levels of m-Anisaldehyde in
Food (mg/kg or ppm)
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Food Category Normal Use Maximum Use

Bakery Wares 5.0 25.0

Non-alcoholic Beverages 2.0 10.0

Alcoholic Beverages 4.0 20.0

Confectionery 4.0 20.0

Dairy Products (excl. frozen) 2.0 10.0

Edible Ices (incl. sherbet) 3.0 15.0

Meat Products 1.0 5.0

Processed Fruit 2.0 10.0

Ready-to-eat Savouries 5.0 25.0

Soups, Sauces, Spices 2.0 10.0

(Data sourced from The Good

Scents Company, referencing

European Food Safety

Authority (EFSA) flavor usage

levels)[2]

Visualizations
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Caption: Isomeric relationship and olfactory profiles. (Max-width: 760px)
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Objective:
Characterize Olfactory Profile

1. Sample Preparation
- Dilute m-Anisaldehyde in odorless solvent

(e.g., ethanol, DPG) to various concentrations (1%, 0.1%).
- Prepare smelling strips.

2. Panelist Selection & Training
- Screen panelists for olfactory acuity.

- Train on aroma standards and intensity scales.

3. Sensory Evaluation
- Blind, randomized presentation of samples.

- Conducted in a controlled, odor-free environment.
- Panelists record descriptors and intensity ratings.

4. Data Analysis
- Compile descriptors and frequency.

- Analyze intensity ratings statistically (e.g., ANOVA).
- Generate spider-web plot of aroma profile.

Result:
Quantitative & Qualitative

Olfactory Profile

Click to download full resolution via product page

Caption: Workflow for sensory evaluation of m-anisaldehyde. (Max-width: 760px)
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Objective:
Assess Stability in Product Base

1. Sample Preparation
- Prepare 2% m-anisaldehyde in ethanol/water base.
- Divide into 'Control' (dark, 4°C) and 'Test' samples.

2. Stress Conditions
- Expose Test samples to accelerated conditions:

  - 40°C oven
  - UV light exposure (cycling)

Test Samples

3. Timed Analysis (T=0, 1, 2, 4 weeks)
- GC-MS: Quantify m-anisaldehyde concentration.

- Sensory: Olfactory evaluation vs. Control by trained panel.

Control Samples

4. Data Interpretation
- Plot concentration vs. time for each condition.
- Note any changes in color or olfactory profile.

Result:
Shelf-life Prediction &
Degradation Profile

Click to download full resolution via product page

Caption: Workflow for accelerated stability testing. (Max-width: 760px)
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Experimental Protocols
Protocol 1: Sensory Evaluation by Descriptive Analysis
This protocol outlines a method to qualitatively and quantitatively characterize the olfactory

profile of m-anisaldehyde.

1. Objective: To identify the key odor descriptors of m-anisaldehyde and rate their relative

intensities.

2. Materials:

m-Anisaldehyde (≥97% purity)

Odorless solvent (e.g., ethanol 95% or dipropylene glycol)

Standard perfume smelling strips (blotters)

Glass vials with caps

Aroma reference standards for panel training (e.g., anethole for "anise," vanillin for "vanilla,"

benzaldehyde for "cherry/almond")

Data collection forms or software

3. Panelist Selection:

Select 8-12 panelists based on their demonstrated ability to detect and describe different

odors.[7]

Panelists should be free of colds, allergies, or other conditions that could affect their sense of

smell.[8]

4. Sample Preparation:

Prepare a 1.0% solution of m-anisaldehyde in the chosen solvent.

Dip the end of a smelling strip 1 cm into the solution and allow the solvent to evaporate for

30 seconds.
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Place each prepared strip in a labeled, capped vial until evaluation.

5. Evaluation Procedure:

Conduct the session in a well-ventilated, odor-neutral room.[8]

Panelists are provided with the coded sample and a data collection form.

Phase 1 (Descriptor Generation): Panelists smell the sample and individually list all olfactory

descriptors they perceive. The panel leader then compiles a consensus list of the most

frequent and relevant terms (e.g., anise, sweet, vanilla, floral, cherry, spicy).

Phase 2 (Intensity Rating): In a subsequent session, panelists rate the intensity of each

consensus descriptor on a labeled magnitude scale (LMS) or a 10-point numerical scale (0 =

not perceptible, 10 = extremely strong).[9]

6. Data Analysis:

Calculate the mean intensity rating for each descriptor across all panelists.

Analyze the data for statistical significance (e.g., using ANOVA) to identify the most

prominent descriptors.

Visualize the results using a spider-web (radar) plot to provide a clear olfactory fingerprint of

the material.

Protocol 2: Quantitative Analysis by Gas
Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method to determine the concentration of m-anisaldehyde in a

fragrance oil or alcoholic solution.

1. Objective: To accurately quantify the percentage (w/w) of m-anisaldehyde in a complex

mixture.

2. Instrumentation and Materials:

Gas Chromatograph with Mass Spectrometric detector (GC-MS).[10]
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Capillary Column: TG-1MS (30 m x 0.25 mm I.D. x 0.25 µm film) or equivalent non-polar

column.[10]

Autosampler and 2 mL vials.

Internal Standard (IS): e.g., 4,4'-Dibromobiphenyl or another non-reactive compound not

present in the sample.

Solvent: Methyl tert-butyl ether (MTBE) or ethyl acetate.

m-Anisaldehyde reference standard (≥99% purity).

3. Preparation of Standards:

Internal Standard Stock: Prepare a 1000 µg/mL solution of the IS in the chosen solvent.

Calibration Standards: Prepare a series of calibration standards by weighing known amounts

of the m-anisaldehyde reference standard into vials. Add a fixed amount of the IS stock

solution and dilute with the solvent to achieve concentrations ranging from 2 to 100 µg/mL.

4. Sample Preparation:

Accurately weigh approximately 100 mg of the fragrance oil/sample into a 10 mL volumetric

flask.

Add a fixed amount of the IS stock solution (the same as used for calibration standards).

Dilute to the mark with the solvent. The final concentration should fall within the calibration

range.

5. GC-MS Parameters:

Injection Volume: 1.0 µL (split mode, e.g., 100:1).

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Oven Program: 60°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min. (This program

should be optimized to ensure separation from other matrix components).[10]

MS Detector: Operate in Selected Ion Monitoring (SIM) mode.

Target Ions for m-Anisaldehyde: m/z 136 (Molecular Ion), 135, 107.

Target Ions for IS: Select characteristic, high-mass ions for the chosen internal standard.

MS Source Temperature: 230 °C.

6. Quantification:

Generate a calibration curve by plotting the peak area ratio (m-anisaldehyde / IS) against

the concentration of m-anisaldehyde for the calibration standards.

Calculate the concentration of m-anisaldehyde in the prepared sample using the regression

equation from the calibration curve.

Determine the final percentage (w/w) in the original sample based on the initial weight and

dilution factor.

Protocol 3: Accelerated Stability Assessment in an
Alcoholic Base
This protocol is designed to evaluate the stability of m-anisaldehyde in a typical fragrance

base under stress conditions.

1. Objective: To assess the degradation (concentration loss) and olfactory changes of m-
anisaldehyde over time when exposed to heat and UV light.

2. Materials:

A simple fragrance base (e.g., 80:20 Ethanol/Deionized Water).

m-Anisaldehyde (≥97% purity).

Glass spray bottles (some clear for UV, some amber for controls).
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Temperature-controlled oven set to 40°C.

UV light chamber or a stable source of UV-A light.

GC-MS system for quantitative analysis (as per Protocol 2).

Trained sensory panel (as per Protocol 1).

3. Procedure:

Sample Preparation (T=0):

Prepare a batch of 2% (w/w) m-anisaldehyde in the alcoholic base.

Fill multiple amber glass bottles and store them in the dark at 4°C. These are the "Control"

samples.

Fill multiple clear glass bottles for the UV test and amber bottles for the heat test. These

are the "Test" samples.

Immediately analyze a T=0 sample via GC-MS to establish the initial concentration.

Conduct a sensory evaluation to establish the initial olfactory profile.

Accelerated Aging:

Place the heat-test samples in the 40°C oven.

Place the UV-test samples in the UV light chamber.

Analysis Schedule:

At specified time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks), remove one sample

from each condition (Control, Heat, UV).

Allow samples to return to room temperature.

Visually inspect for any color change.
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Perform quantitative GC-MS analysis on each sample to determine the concentration of

m-anisaldehyde remaining.

Conduct a sensory evaluation (e.g., a triangle test) comparing each stressed sample

against the Control sample to determine if there is a perceptible difference in odor.[8]

4. Data Interpretation:

Plot the percentage of m-anisaldehyde remaining versus time for each condition (Control,

Heat, UV).

Document any significant olfactory differences or color changes noted by the sensory panel.

The results will indicate the stability of m-anisaldehyde under these specific stress

conditions, helping to predict its long-term performance in a finished product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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